REACTION_CXSMILES
|
[Cl-:1].[Al+3].[Cl-:3].[Cl-].[Cl:5][CH2:6][CH2:7][C:8](Cl)([CH3:10])[CH3:9].[C:12](O)(=O)[CH3:13]>ClC(Cl)=C>[CH3:9][C:8]([CH3:10])([CH2:13][CH2:12][Cl:3])[CH:7]=[C:6]([Cl:1])[Cl:5] |f:0.1.2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC(=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a reaction temperature of between 0° and +5° C. being maintained
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
ADDITION
|
Details
|
are added dropwise to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
Thereafter, the product mixture is filtered over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
being kept at 120° C.
|
Type
|
TEMPERATURE
|
Details
|
a pressure of 1 mbar being maintained
|
Type
|
TEMPERATURE
|
Details
|
the distillate is cooled
|
Type
|
CUSTOM
|
Details
|
condensed by means of a dry ice/acetone mixture
|
Type
|
DISTILLATION
|
Details
|
The crude distillate is then fractionally distilled in vacuo in a Vigreux column
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C(Cl)Cl)(CCCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |